molecular formula C10H13F2N B1386148 1-(3,4-Difluorophenyl)butylamine CAS No. 1020970-03-9

1-(3,4-Difluorophenyl)butylamine

Cat. No.: B1386148
CAS No.: 1020970-03-9
M. Wt: 185.21 g/mol
InChI Key: VUNJIFCDHVCLCG-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)butylamine is a synthetic compound belonging to the class of phenylbutylamines. It is characterized by the presence of a butylamine chain attached to a difluorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)butylamine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce a variety of substituted phenylbutylamines .

Scientific Research Applications

1-(3,4-Difluorophenyl)butylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)butylamine involves its interaction with specific molecular targets and pathways. It is known to act as a selective serotonin releasing agent, which means it can increase the release of serotonin in the brain. This action is mediated through its binding to serotonin transporters and subsequent modulation of serotonin levels.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)butylamine
  • 1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Comparison: 1-(3,4-Difluorophenyl)butylamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(3,4-difluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNJIFCDHVCLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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